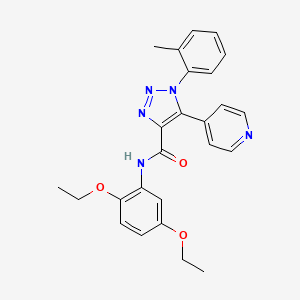
N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-Diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, which is a common motif in medicinal chemistry due to its ability to interact with various biological targets. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of 342.36 g/mol. The presence of diethoxy and pyridine groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
In Vitro Studies
A study by Yu et al. synthesized several 1,2,3-triazole hybrids and tested their efficacy against cancer cell lines such as HeLa and MDA-MB-231. The results indicated that certain derivatives exhibited IC50 values as low as 2.70 µM against these cell lines, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5g | HT-29 | 1.5 | Induces apoptosis via ROS generation |
| 5n | MDA-MB-231 | 4.76 | Inhibits NF-kB activation |
| N-(2,5-Diethoxyphenyl)... | HeLa | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known to inhibit fungal growth and have been investigated for antibacterial activity against Mycobacterium tuberculosis.
Case Studies
Research has shown that triazole-containing compounds can inhibit the InhA enzyme in Mycobacterium tuberculosis. For example, a derivative similar to this compound was found to exhibit significant activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium strains .
Table 2: Antimicrobial Activity Against Mycobacterium
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 5n | Mycobacterium tuberculosis | 12.5 | Inhibition of InhA enzyme |
| 5g | Mycobacterium abscessus | 15 | TBD |
The mechanisms by which triazole derivatives exert their biological effects are multifaceted:
- Apoptosis Induction : Many triazoles induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes such as InhA in tuberculosis demonstrate how structural modifications can enhance bioactivity against pathogens .
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-4-32-19-10-11-22(33-5-2)20(16-19)27-25(31)23-24(18-12-14-26-15-13-18)30(29-28-23)21-9-7-6-8-17(21)3/h6-16H,4-5H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJIHLTCLRQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














